

Technical Guide: Avibactam Sodium Hydrate In Vitro Assay Setup

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Compound of Interest

Compound Name: Avibactam sodium hydrate

Cat. No.: B1574185

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Abstract

This technical guide provides a rigorous framework for the in vitro evaluation of **Avibactam sodium hydrate**, a non-beta-lactam beta-lactamase inhibitor (BLI). Unlike traditional suicide inhibitors (e.g., clavulanic acid), avibactam utilizes a reversible, covalent mechanism based on a diazabicyclooctane (DBO) scaffold. This guide details the preparation of stock solutions correcting for stoichiometry and hydration, the execution of CLSI-compliant Broth Microdilution (BMD) assays using the "Fixed Concentration" method, and the interpretation of inhibitory kinetics.

Compound Properties & Handling

The "Hydrate" Factor: Stoichiometry & Potency

Researchers often purchase "Avibactam Sodium" or "**Avibactam Sodium Hydrate**." Critical experimental errors occur when the specific salt form and water content are ignored during weighing. Avibactam is dosed based on the active moiety (Avibactam free acid), not the salt weight.

- Avibactam Free Acid (Active): MW ~265.2 g/mol

- Avibactam Sodium (Salt): MW ~287.2 g/mol [1][2]
- **Avibactam Sodium Hydrate:** MW varies (Check Certificate of Analysis).

Protocol for Stock Preparation:

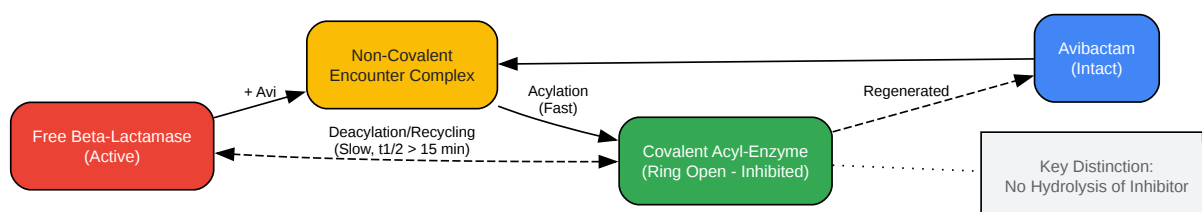
- Consult CoA: Locate the Potency or Assay % (e.g., 92.5% as is) and Water Content on the manufacturer's Certificate of Analysis.
- Calculate Mass: Use the formula below to ensure the final concentration reflects the active free acid.
- Solvent: Water (molecular biology grade) is the preferred solvent. Avibactam sodium is highly soluble in water (>10 mg/mL).
- Sterilization: Filter sterilize using a 0.22 μm PVDF or PES membrane. Do not autoclave.
- Storage: Aliquot into single-use volumes (e.g., 100 μL) and store at -80°C . Avoid freeze-thaw cycles as beta-lactamase inhibitors can degrade, losing potency.

Mechanism of Action: The DBO Difference

Understanding the mechanism is vital for interpreting "Time-Kill" or "Recovery" assays. Unlike clavulanate, which is permanently hydrolyzed (suicide inhibition), avibactam can recycle.

Reversible Covalent Inhibition Pathway

Avibactam attacks the catalytic serine of the beta-lactamase.[3] The DBO ring opens to form a stable carbamate linkage. Crucially, this reaction is reversible; avibactam can eventually recircularize and release intact, ready to inhibit another enzyme molecule.[4]



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Figure 1: Kinetic mechanism of Avibactam. Note the recycling pathway which distinguishes it from suicide inhibitors.

Experimental Protocol: Broth Microdilution (MIC)

The standard method for evaluating Avibactam is in combination with a partner beta-lactam (e.g., Ceftazidime, Aztreonam).[2]

Assay Design: Fixed Concentration vs. Fixed Ratio

- Fixed Concentration (CLSI Standard): The inhibitor is held constant (usually 4 µg/mL) while the partner antibiotic is diluted. This mimics the sustained physiological concentration achieved in plasma.
- Fixed Ratio: The inhibitor and antibiotic are diluted together (e.g., 2:1 ratio). Not recommended for Avibactam clinical susceptibility testing.

Step-by-Step Workflow (Fixed Concentration Method)

Materials:

- Cation-Adjusted Mueller-Hinton Broth (CAMHB).
- 96-well microtiter plates (U-bottom).
- Partner Antibiotic (e.g., Ceftazidime).[2][4][5][6][7][8][9]
- Avibactam Stock (prepared as 40x or 100x).

Procedure:

- Inoculum Prep: Prepare a 0.5 McFarland suspension of the test organism (e.g., *K. pneumoniae* KPC+). Dilute 1:100 in CAMHB to reach $\sim 10^6$ CFU/mL.
- Antibiotic Plate Setup (2x Concentration):

- Prepare serial 2-fold dilutions of Ceftazidime (Partner) in CAMHB at 2x the final desired concentration (e.g., if testing 0.125 - 128 µg/mL, prepare 0.25 - 256 µg/mL).
- Dispense 50 µL of these 2x Ceftazidime dilutions into columns 1-11.
- Avibactam Spike (4x Concentration):
 - Prepare an Avibactam working solution at 16 µg/mL (4x the final 4 µg/mL target).
 - Note: In a standard setup, you might add the inhibitor directly to the broth used for the antibiotic dilution, or add it separately.
 - Modified Method: Add 25 µL of 16 µg/mL Avibactam to all test wells.
 - Add 25 µL of plain broth to control wells (Growth Control).
- Inoculation:
 - Add 25 µL of the bacterial suspension (adjusted to 4x final density, $\sim 2 \times 10^6$ CFU/mL) to the wells.
 - Final Volume: 100 µL.
 - Final Concentrations: 1x Ceftazidime, 4 µg/mL Avibactam, $\sim 5 \times 10^5$ CFU/mL cells.
- Incubation: 16-20 hours at $35 \pm 2^\circ\text{C}$ in ambient air.

Visualizing the Plate Layout

1. 50µL CAZ (2x)
 2. 25µL Avi (16µg/mL)
 3. 25µL Cells (4x)

96-Well Plate Setup (Fixed Conc. Avibactam)

Row A-H					Content					Inhibitor				
Col 1	Col 2	...	Col 11	Col 12	CAZ 128	CAZ 64	...	CAZ 0.125	Growth Ctr1	+ Avi 4µg/mL	+ Avi 4µg/mL	...	+ Avi 4µg/mL	No Avi

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Figure 2: Plate map for Fixed Concentration MIC assay. CAZ = Ceftazidime.[8][10]

Data Presentation & Analysis

Interpretation

The MIC is defined as the lowest concentration of the partner antibiotic that completely inhibits visible growth in the presence of 4 µg/mL Avibactam.

Parameter	Definition	Significance
MIC (Partner alone)	Baseline resistance	Often >128 µg/mL for KPC/ESBL producers.
MIC (Combo)	Restored susceptibility	Should drop to ≤8 µg/mL (CLSI breakpoint) for sensitive strains.
Fold Reduction		A reduction of ≥8-fold indicates significant inhibition.

Quality Control (QC)

Validating the assay requires running standard QC strains with known MIC ranges for the combination.

- QC Strain: *Klebsiella pneumoniae* ATCC 700603 (ESBL positive) or *K. pneumoniae* ATCC BAA-1705 (KPC positive).
- Acceptance Criteria: Refer to CLSI M100 Table 5A for current ranges (e.g., Ceftazidime-Avibactam range for *K. pneumoniae* ATCC 700603 is 0.5/4 – 2/4 µg/mL).

Troubleshooting & Pitfalls

- "Skipped Wells": If you see growth at high concentrations but inhibition at lower ones, check for precipitation of the partner antibiotic. Avibactam itself is very soluble, but high-concentration Ceftazidime can crash out in calcium-rich media.

- Inoculum Effect: Beta-lactamase assays are density-dependent. If the inoculum is $>5 \times 10^5$ CFU/mL, the enzyme load may overwhelm the fixed 4 $\mu\text{g/mL}$ Avibactam, leading to artificially high MICs (false resistance).
- Hydrate Calculation Error: If your MICs are consistently 1-dilution higher than expected for QC strains, verify you calculated the Avibactam weight based on potency and free acid form.

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